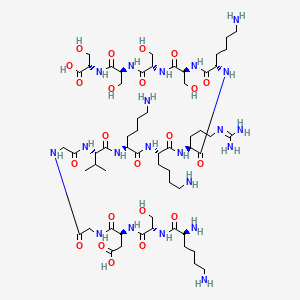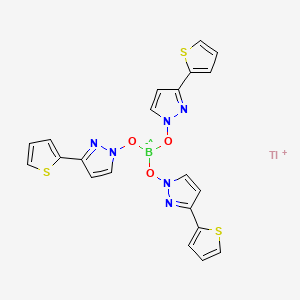![molecular formula C6H4FN3O B590633 4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol CAS No. 134023-61-3](/img/structure/B590633.png)
4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, material science, and industrial applications . The presence of a fluorine atom in the 7-position of the benzotriazole ring enhances its chemical properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol typically involves the cyclization of appropriate precursors under specific conditionsThis reaction involves the use of azides and alkynes to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, in the presence of a reducing agent like sodium ascorbate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through hydrogen bonding, π-π stacking interactions, and hydrophobic interactions . These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The presence of the fluorine atom enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound without the fluorine atom.
1H-benzo[d][1,2,3]triazol-4-ol: A similar compound without the fluorine substitution.
7-chloro-1H-benzo[d][1,2,3]triazol-4-ol: A compound with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol imparts unique properties, such as increased lipophilicity, enhanced binding affinity, and improved metabolic stability . These characteristics make it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Properties
CAS No. |
134023-61-3 |
|---|---|
Molecular Formula |
C6H4FN3O |
Molecular Weight |
153.116 |
IUPAC Name |
7-fluoro-1,2-dihydrobenzotriazol-4-one |
InChI |
InChI=1S/C6H4FN3O/c7-3-1-2-4(11)6-5(3)8-10-9-6/h1-2,8,10H |
InChI Key |
IWMULCRXZAUUDM-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C2=NNNC2=C1F |
Synonyms |
1H-Benzotriazol-4-ol,7-fluoro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














